Lipophilicity (LogP) Comparison: 4-(1H-Tetrazol-1-yl)butanoic acid vs. 4-Aminobutanoic acid (GABA) vs. 3-Substituted Tetrazole Analogs
The XLogP3-AA computed value for 4-(1H-tetrazol-1-yl)butanoic acid is -0.6, substantially higher than the predicted LogP for the parent neurotransmitter γ-aminobutyric acid (GABA, 4-aminobutanoic acid), which is approximately -3.17 [1]. This ~2.6 log unit increase in lipophilicity is a quantitative manifestation of the tetrazole-for-amine bioisosteric replacement strategy. For context, the closely related 3-substituted 4-(1H-tetrazol-1-yl)butanoic acid analogs (e.g., 3-phenyl and 3-(4-methylphenyl) derivatives) exhibit even higher LogP values, consistent with the addition of lipophilic substituents at the 3-position [2]. The Hit2Lead vendor entry reports an experimental LogP of -0.19 for the free acid form , with the slight discrepancy from the computed XLogP3 attributable to different measurement conditions. This intermediate lipophilicity profile positions the compound as a scaffold with potentially improved passive membrane permeability relative to the highly polar amino acid GABA parent, while retaining sufficient aqueous solubility for in vitro assay compatibility.
| Evidence Dimension | Computed/Experimental Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.6 (computed); Experimental LogP: -0.19 (Hit2Lead vendor entry) |
| Comparator Or Baseline | GABA (4-aminobutanoic acid): Predicted LogP ~ -3.17; 3-substituted 4-(1H-tetrazol-1-yl)butanoic acid derivatives: LogP values >0 (estimated by structural increment) |
| Quantified Difference | ~2.6 log unit increase vs. GABA; decrease of ~0.8-2.0 log units vs. 3-substituted analogs |
| Conditions | XLogP3 computed by PubChem; Hit2Lead experimental LogP (method not specified) |
Why This Matters
This intermediate LogP value quantifiably establishes that the compound occupies a distinct lipophilicity space between highly polar amino acid parents and more lipophilic substituted analogs, directly informing selection for specific physicochemical property requirements in early-stage drug design libraries.
- [1] PubChem Compound Summary. 4-(1H-Tetrazol-1-yl)butanoic acid, CID 22996543. XLogP3-AA: -0.6. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Reznikov, A.N., Ostrovskii, V.A. & Klimochkin, Yu.N. Synthesis of Nonracemic Tetrazole GABA Analogs. Russian Journal of Organic Chemistry 54, 1715 (2018). Compounds 3a-3d. View Source
